(s)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol (s)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18216394
InChI: InChI=1S/C9H9F4NO/c10-5-1-2-6(8(14)4-15)7(3-5)9(11,12)13/h1-3,8,15H,4,14H2/t8-/m1/s1
SMILES:
Molecular Formula: C9H9F4NO
Molecular Weight: 223.17 g/mol

(s)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol

CAS No.:

Cat. No.: VC18216394

Molecular Formula: C9H9F4NO

Molecular Weight: 223.17 g/mol

* For research use only. Not for human or veterinary use.

(s)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol -

Specification

Molecular Formula C9H9F4NO
Molecular Weight 223.17 g/mol
IUPAC Name (2S)-2-amino-2-[4-fluoro-2-(trifluoromethyl)phenyl]ethanol
Standard InChI InChI=1S/C9H9F4NO/c10-5-1-2-6(8(14)4-15)7(3-5)9(11,12)13/h1-3,8,15H,4,14H2/t8-/m1/s1
Standard InChI Key XMNMWIYSKPEFOY-MRVPVSSYSA-N
Isomeric SMILES C1=CC(=C(C=C1F)C(F)(F)F)[C@@H](CO)N
Canonical SMILES C1=CC(=C(C=C1F)C(F)(F)F)C(CO)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a phenyl ring substituted at the 2-position with a trifluoromethyl (-CF₃) group and at the 4-position with fluorine. The chiral center at the β-carbon of the ethanolamine backbone confers (S)-configuration, critical for its stereoselective interactions. The molecular formula is C₉H₉F₄NO, with a molecular weight of 223.17 g/mol.

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name(2S)-2-amino-2-[4-fluoro-2-(trifluoromethyl)phenyl]ethanol
SMILESOCC@HN
InChIKeyGQEMMJCUBRVLMT-UHFFFAOYSA-N
Molecular Weight223.17 g/mol

Stereochemical Considerations

The (S)-enantiomer’s configuration is pivotal for its biological activity. Comparative studies on enantiomers of analogous compounds, such as (R)-2-amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol , demonstrate significant differences in receptor binding affinities and metabolic pathways.

Synthesis and Chemical Reactivity

Synthetic Routes

While detailed protocols are proprietary, plausible methods include:

  • Reductive Amination: Reaction of 4-fluoro-2-(trifluoromethyl)benzaldehyde with ethanolamine followed by stereoselective reduction.

  • Chiral Resolution: Separation of racemic mixtures using chiral auxiliaries or chromatography, as seen in the synthesis of (S)-2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol .

Reactivity Profile

The amino and hydroxyl groups facilitate nucleophilic substitutions and hydrogen bonding. The electron-withdrawing -CF₃ group deactivates the aromatic ring, directing electrophilic attacks to meta positions .

Physicochemical Properties

Solubility and Stability

The compound’s lipophilicity (logP ≈ 1.8) is enhanced by -CF₃, promoting membrane permeability. Aqueous solubility is limited (~2 mg/mL at 25°C) due to the hydrophobic aryl group.

Table 2: Physicochemical Data

PropertyValueSource
logP1.8 (estimated)
Melting Point120–125°C (decomposes)
pKa (amino group)9.2

Spectroscopic Features

  • ¹H NMR (DMSO-d₆): δ 7.8 (d, J = 8.4 Hz, 1H, ArH), 7.6 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 5.1 (br s, 1H, -OH), 3.9 (m, 1H, -CH(NH₂)), 3.4 (m, 2H, -CH₂OH).

  • ¹³C NMR: δ 161.2 (C-F), 139.5 (q, J = 32 Hz, -CF₃), 126.8–115.4 (aromatic carbons) .

Biological Relevance and Applications

Material Science Applications

The compound’s rigid aryl backbone and hydrogen-bonding capacity make it a building block for liquid crystals and polymers .

PrecautionRecommendation
Storage4°C in airtight container
PPEGloves, goggles, respirator
First AidFlush eyes/skin with water

Comparative Analysis with Structural Analogs

Table 4: Analog Comparison

CompoundMolecular FormulaKey Differences
(R)-2-Amino-2-(4-fluoro-3-(CF₃)phenyl)ethanol C₉H₉F₄NO-CF₃ at 3-position; R-configuration
2-Amino-2-(4-(CF₃)phenyl)ethanol C₉H₁₀F₃NONo fluorine substituent
(S)-2-Amino-2-(3-fluoro-4-(CF₃)phenyl)ethanol C₉H₉F₄NO-CF₃ at 4-position; F at 3-position

The (S)-enantiomer exhibits 10–20% higher metabolic stability than its (R)-counterpart in hepatic microsome assays .

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